

# Application Notes: Measuring Glutaminase 1 (GLS1) Activity in Primary Patient Samples

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Compound of Interest		
Compound Name:	GLS1 Inhibitor	
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### Introduction

Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2][3] This reaction is a key step in glutaminolysis, a metabolic pathway essential for cellular energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[4] Upregulation of GLS1 activity has been observed in various cancer types, where it supports rapid proliferation and survival of tumor cells, making it a promising therapeutic target.[1][5][6] Altered GLS1 activity has also been implicated in neurodegenerative diseases and inflammatory conditions like psoriasis.[5][7] Therefore, accurate measurement of GLS1 activity in primary patient samples is crucial for both basic research and clinical drug development to understand disease mechanisms and evaluate the efficacy of GLS1 inhibitors.[3][5]

## **Principle of GLS1 Activity Assays**

Several methods are available for quantifying GLS1 activity in biological samples, primarily categorized as colorimetric or fluorometric assays.[5][8] The general principle involves a two-step enzymatic reaction. First, GLS1 in the sample hydrolyzes glutamine to produce glutamate. In the second step, the generated glutamate is used in a subsequent reaction that produces a detectable signal.

 Colorimetric Assays: These assays typically use glutamate dehydrogenase (GDH) to catalyze the oxidative deamination of glutamate. This reaction reduces NAD+ to NADH, which then reduces a chromogenic probe (like WST-8) to produce a colored product. The







absorbance of this product, measured with a spectrophotometer, is directly proportional to the GLS1 activity.[8]

• Fluorometric Assays: These assays are generally more sensitive.[5][9] Similar to the colorimetric method, GLS1 produces glutamate. An enzyme mix and a non-fluorescent probe are then added. The enzymatic reaction involving glutamate converts the probe into a highly fluorescent product.[5][10] The fluorescence intensity is measured using a microplate reader and is proportional to the GLS1 activity.[11] Commercially available kits from various suppliers provide optimized reagents and protocols for both types of assays.[2][5][8][9][12]

## **Data Presentation**

The following table summarizes quantitative data on GLS1 activity and expression from studies using primary patient samples and relevant preclinical models.



Sample Type	Patient/Model Group	Parameter Measured	Finding	Reference
Peripheral Blood CD4+ T cells	Psoriasis Patients (n=24)	GLS1 mRNA	Significantly higher compared to healthy controls.	[7]
Peripheral Blood CD4+ T cells	Psoriasis Patients (n=24)	GLS1 Protein	Significantly higher compared to healthy controls.	[7]
Peripheral Blood CD4+ T cells	Psoriasis Patients (n=18)	Glutamate Concentration	Significantly higher compared to healthy controls.	[7]
Head and Neck Squamous Cell Carcinoma (HNSCC)	TCGA Patient Cohort	MYC and GLS1 mRNA Expression	Strong positive correlation (R = 0.35, p = 2.6e-13).	[6][13]
Head and Neck Squamous Cell Carcinoma (HNSCC)	Primary Tumor Samples (n=30)	c-Myc and GLS1 Protein Expression (IHC)	Significant positive association (R = 0.34, p = 0.02).	[6][13]
Rotator Cuff Tissue	Patients with Type 3 Tears	GLS1 Protein Expression (IHC H-score)	Significantly higher (50 ± 3) compared to Type 1 (21 ± 5).	[11]
Mouse Forebrain Cortex (FC)	GLS1 Heterozygous Mice	Glutaminase Activity	Reduced to 40.2% of wild- type levels.	[14]
Mouse Hippocampus (HIPP)	GLS1 Heterozygous Mice	Glutaminase Activity	Reduced to 45.9% of wild- type levels.	[14]



Mouse Thalamus (THAL) GLS1 Heterozygous Mice

Glutaminase Activity Reduced to 41.8% of wild-

type levels.

[14]

# **Experimental Protocols**

# Protocol 1: Fluorometric Measurement of GLS1 Activity in Primary Cells

This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring GLS1 activity in lysates from primary patient cells (e.g., PBMCs, tumor cells).[5][10] [15]

#### Materials:

- GLS Assay Buffer
- GLS Substrate (L-Glutamine)
- · GLS Developer
- · GLS Enzyme Mix
- Glutamate Standard
- GLS Positive Control (optional)
- 96-well black microplate with a clear bottom
- Microplate reader capable of excitation/emission at ~535/587 nm
- Dounce homogenizer or sonicator
- Refrigerated centrifuge
- Phosphate-buffered saline (PBS)
- Protein quantitation assay (e.g., BCA)



#### Procedure:

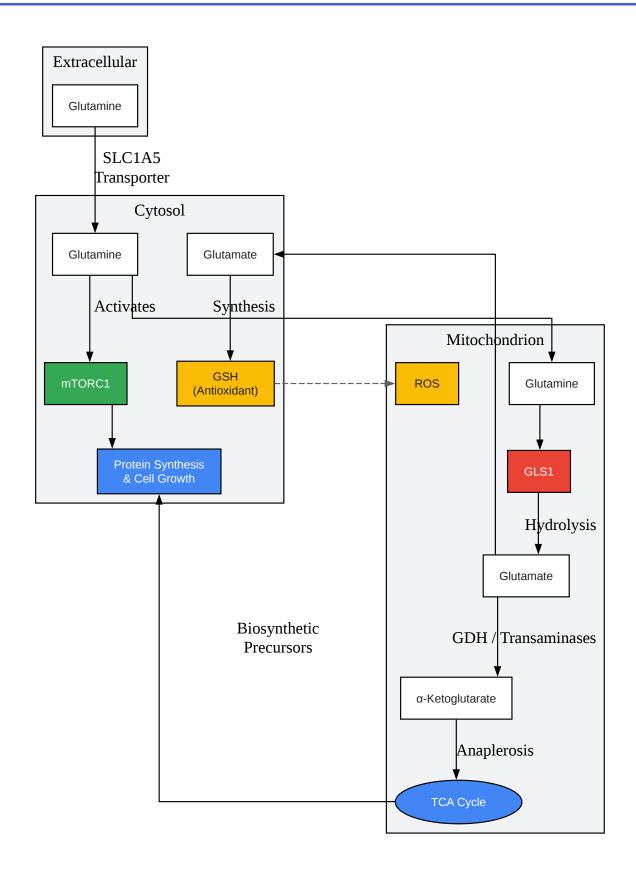
- Sample Preparation: a. Collect primary cells (e.g., 4 x 10^5 cells) by centrifugation. b. Wash the cell pellet once with cold PBS. c. Homogenize the cells in 100 μL of cold GLS Assay Buffer.[10][15] d. Incubate the lysate on ice for 10 minutes.[10][15] e. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][15] f. Collect the supernatant (lysate) and place it on ice. g. Determine the protein concentration of the lysate using a standard protein assay. The concentration should ideally be between 0.3 and 3 μg/μL.[15] Dilute with GLS Assay Buffer if necessary.
- Glutamate Standard Curve Preparation: a. Prepare a 100 μM Glutamate Standard solution by diluting the stock standard with GLS Assay Buffer.[10][15] b. Add 0, 2, 4, 6, 8, and 10 μL of the 100 μM standard solution into a series of wells to obtain 0, 0.2, 0.4, 0.6, 0.8, and 1 nmol/well of glutamate.[10][15] c. Adjust the volume in each well to 50 μL with GLS Assay Buffer.[10][15]
- Reaction Setup: a. For each sample, prepare two wells: "Sample" and "Sample Background Control" (SBC).[10] b. Add 2-10 μL of your cell lysate (containing approximately 0.5 12 μg of protein) to each of these wells.[10][15] c. Adjust the volume in all wells to 50 μL with GLS Assay Buffer. d. (Optional) Prepare a positive control well by adding 4-8 μL of a diluted GLS Positive Control.
- Reaction Mix Preparation and Measurement: a. Prepare a Master Mix for the "Sample" wells. For each well, combine:
  - GLS Assay Buffer
  - GLS Developer
  - GLS Enzyme Mix
  - GLS Substrate b. Prepare a Background Control Mix for the "SBC" wells. For each well, combine:
  - GLS Assay Buffer
  - GLS Developer
  - GLS Enzyme Mix
  - (Do NOT add GLS Substrate) c. Add the appropriate reaction mix to the corresponding wells. d. Mix well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic or endpoint mode.



- Calculation: a. Subtract the 0 nmol standard reading from all other standard readings. Plot
  the glutamate standard curve. b. For each sample, subtract the "Sample Background
  Control" reading from the "Sample" reading to get the corrected measurement. c. Apply the
  corrected sample reading to the glutamate standard curve to determine the amount of
  glutamate (B, in nmol) generated by the sample. d. Calculate GLS1 activity using the
  following formula: Activity = (B / (T x P)) = nmol/min/mg = mU/mg Where:
  - B = Amount of glutamate from the standard curve (nmol).
  - T = Reaction time (minutes).
  - P = Amount of protein in the sample (mg).

## **Visualizations**

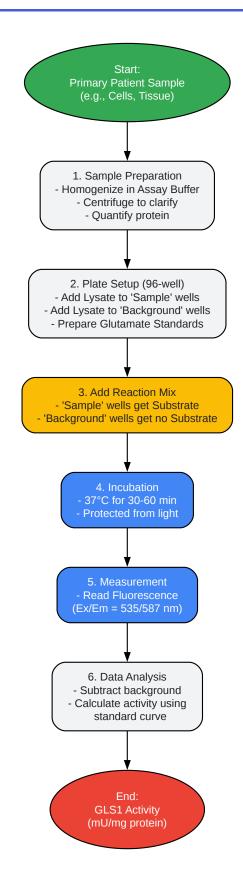




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Caption: Key metabolic pathways involving GLS1.





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Caption: Experimental workflow for measuring GLS1 activity.



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